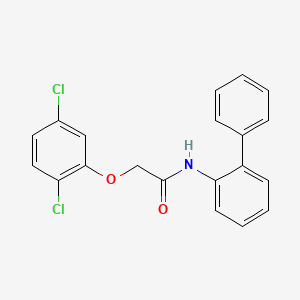

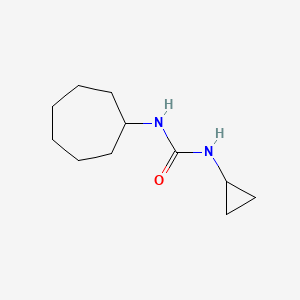

![molecular formula C14H26N2O2 B7504182 N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7504182.png)

N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide, also known as AzoDPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. AzoDPA is a derivative of 2-oxoethylamide, which is a common structural motif found in many biologically active molecules. The unique azocan-1-yl group in AzoDPA allows for the compound to be used as a photoactivatable crosslinker, making it a valuable tool for studying protein-protein interactions and other biological processes.

Mecanismo De Acción

The mechanism of action of N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide involves the photoactivation of the azocan-1-yl group, which forms a covalent bond with nearby amino acid residues in proteins. This crosslinking event can be used to stabilize protein complexes, allowing for their isolation and further analysis. The photoactivation of this compound can be achieved using a variety of light sources, including UV and visible light.

Biochemical and Physiological Effects:

This compound is a relatively inert compound and does not have any known biochemical or physiological effects on its own. However, when used as a crosslinker in protein-protein interaction studies, this compound can alter the function of the proteins being studied. It is important to carefully control the concentration and timing of this compound crosslinking events to avoid any unintended effects on the proteins being studied.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide as a crosslinker in lab experiments include its photoactivatable nature, which allows for precise control over crosslinking events, and its ability to stabilize protein complexes for further analysis. However, the limitations of using this compound include its relatively low yield in synthesis, its potential to alter the function of the proteins being studied, and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for the use of N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide in scientific research. One potential application is in the study of protein-protein interactions in living cells, using this compound as a tool to selectively crosslink proteins in specific subcellular compartments. Another potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Finally, the use of this compound in combination with other crosslinkers and analytical techniques could provide even more detailed information about the structure and function of proteins in biological systems.

Métodos De Síntesis

The synthesis of N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanamide with 2-oxoethylazocane in the presence of a catalyst. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques. The yield of this compound is typically around 50%, making it a relatively efficient synthesis method.

Aplicaciones Científicas De Investigación

N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide has been used in a variety of scientific research applications, particularly in the field of protein-protein interactions. The photoactivatable nature of this compound allows for precise control over the timing and location of crosslinking events, which can be used to study the dynamics of protein complexes in real-time. This compound has also been used to study the conformational changes of proteins upon ligand binding, as well as the interactions between proteins and nucleic acids.

Propiedades

IUPAC Name |

N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)13(18)15-11-12(17)16-9-7-5-4-6-8-10-16/h4-11H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBWJEDZJDGPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(=O)N1CCCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)

![1-[(4-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7504113.png)

![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7504120.png)

![ethyl 6-[(2,4-dimethylbenzoyl)oxymethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7504129.png)

![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea](/img/structure/B7504136.png)

![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7504144.png)

![5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504155.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)